(Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol is a complex organic compound with a thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.
Formation of the Imino Group: The imino group can be formed through the condensation of an amine with an aldehyde or ketone.
Addition of the Nitrophenyl Group: The nitrophenyl group can be added through an electrophilic aromatic substitution reaction using a nitrophenyl halide.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Researchers may investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its ability to interact with specific biological targets.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol depends on its specific application. In biological systems, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the methoxyphenyl and nitrophenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-aminophenyl)thiazol-3(2H)-yl)ethanol: Similar structure but with an amino group instead of a nitro group.
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-chlorophenyl)thiazol-3(2H)-yl)ethanol: Similar structure but with a chloro group instead of a nitro group.
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-methylphenyl)thiazol-3(2H)-yl)ethanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol lies in the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxyphenyl and nitrophenyl groups may enhance its versatility in various applications compared to similar compounds.
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-17-5-3-2-4-15(17)19-18-20(10-11-22)16(12-26-18)13-6-8-14(9-7-13)21(23)24/h2-9,12,22H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCYBAMNXPOFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.